5-amino-1-(4-bromobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated triazole intermediate.
Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced to the triazole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with different substituents. These compounds share the triazole core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. Some examples of similar compounds are:
- 5-Amino-1-[(4-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-[(4-fluorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-[(4-methylphenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
The uniqueness of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18BrN5O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H18BrN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
WDJAGLPEOKNODG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.